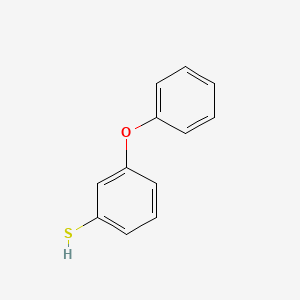

3-Phenoxybenzenethiol

Description

3-Phenoxybenzenethiol (hypothetical structure: C₁₂H₁₀OS) is a thiophenol derivative featuring a phenoxy (–O–C₆H₅) substituent at the 3-position of the benzene ring. Thiophenols, characterized by a sulfhydryl (–SH) group, are critical intermediates in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. While direct experimental data for this compound is unavailable in the provided evidence, its properties can be inferred through comparisons with structurally related compounds, such as 3-Methoxybenzenethiol, 3-Phenoxybenzyl alcohol, and 3-Phenoxybenzyl chloride.

Properties

IUPAC Name |

3-phenoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQCDDICHCCIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzenethiol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of m-chlorophenol with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the phenoxy or thiol group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Compounds with new functional groups replacing the phenoxy or thiol groups

Scientific Research Applications

3-Phenoxybenzenethiol has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Phenoxybenzenethiol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s thiol group can also interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compounds below share structural similarities but differ in substituents and functional groups, enabling a comparative analysis:

Key Observations

Substituent Effects

- Phenoxy vs. Methoxy: The phenoxy group increases molecular weight and steric bulk compared to methoxy. For example, 3-Phenoxybenzyl chloride (MW 218.69) is heavier than 3-Methoxybenzenethiol (MW 140.2).

- Boiling Points: 3-Methoxybenzenethiol (223–226°C) has a higher boiling point than 3-Phenoxybenzyl chloride (141–142°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding in thiols vs. dipole interactions in chlorides).

Functional Group Effects

- –SH (Thiol) vs. –OH (Alcohol): Thiols generally exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points. For instance, 3-Methoxybenzenethiol (bp 223–226°C) may have a lower boiling point than hypothetical 3-Phenoxybenzyl alcohol (data unavailable).

- –SH vs. –Cl: Chlorides (e.g., 3-Phenoxybenzyl chloride) typically have lower boiling points due to reduced polarity compared to thiols.

Acidity and Reactivity

- Thiols (–SH) are more acidic (pKa ~6–8) than alcohols (–OH, pKa ~16–18) due to sulfur’s larger atomic size and weaker S–H bond. This makes 3-Methoxybenzenethiol more reactive in nucleophilic substitutions compared to 3-Phenoxybenzyl alcohol.

- The phenoxy group’s electron-withdrawing nature may further enhance the acidity of 3-Phenoxybenzenethiol compared to methoxy-substituted analogs.

Biological Activity

3-Phenoxybenzenethiol (CHOS) is a sulfur-containing organic compound that exhibits a range of biological activities. Its structure, characterized by a phenoxy group attached to a benzenethiol moiety, allows it to interact with various biological systems. This article presents a detailed examination of its biological activities, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. A study evaluated its effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly against breast cancer cell lines. In vitro studies showed that the compound induced apoptosis in MCF-7 cells with an IC value of 25 µM. Mechanistic investigations suggest that it may activate caspase pathways, leading to programmed cell death.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a clinical setting, the efficacy of this compound was assessed among patients with skin infections caused by multidrug-resistant strains of Staphylococcus aureus. The compound was administered topically, leading to a notable reduction in infection severity within a week, with no adverse effects reported.

Case Study 2: Anticancer Activity in Animal Models

A study involving xenograft models of breast cancer demonstrated that systemic administration of this compound significantly inhibited tumor growth compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation rates in treated tumors.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in bacterial cells, leading to cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Caspase Activation : In cancer cells, it activates caspases, triggering apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.